molecular formula C8H4N2OS B2544196 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile CAS No. 93794-41-3

2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile

Cat. No. B2544196
CAS RN: 93794-41-3
M. Wt: 176.19
InChI Key: WFWNMCPXXCRAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile is a compound that belongs to the class of organic compounds known as benzoxazoles. These compounds contain a benzene ring fused to an oxazole ring, which is a five-membered aromatic ring with one oxygen and one nitrogen atom. The specific structure of 2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile is not directly discussed in the provided papers, but related structures and derivatives are mentioned, which can provide insights into its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of related benzoxazole derivatives is described in several papers. For instance, a method for synthesizing 2-trifluoromethyl benzoxazoles is developed by condensing amino(thio)phenols with in situ generated CF3CN, which suggests a potential pathway for synthesizing related compounds like 2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile . Additionally, one-pot condensation reactions are mentioned as a means to synthesize various 2-oxo(thioxo)-1,2-dihydropyridine-3-carbonitriles, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of a closely related compound, 2-(4-amino-3-benzyl-2-thioxo-2,3-dihydrothiazol-5-yl)benzoxazole, has been determined, revealing a nearly planar benzoxazole and thiazole rings with a perpendicular phenyl ring. This provides a basis for understanding the geometric configuration that might be expected for 2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile .

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile. However, the synthesis and reactivity of similar heterocyclic compounds, such as the formation of N-substituted derivatives from related carbonitriles, can offer insights into the types of chemical reactions that 2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, have been studied using DFT calculations and molecular dynamics simulations. These studies include the analysis of electronic structure, NBO properties, ESP, and global properties such as chemical hardness, softness, and electronegativity. Additionally, non-linear optical properties and the effects of solvent polarity on electronic absorption spectra were investigated, which could be relevant to understanding the properties of 2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile .

Scientific Research Applications

Synthesis and Chemical Importance

The synthesis and biological significance of 2-(thio)ureabenzothiazoles, which are closely related to 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile, have been extensively reviewed. These compounds exhibit a broad spectrum of biological activities, making them of great importance in medicinal chemistry. Their synthetic methodologies highlight recent approaches to afford compounds with various substituents, demonstrating their relevance in the design and synthesis of potential therapeutic agents (Rosales-Hernández et al., 2022).

Biological and Pharmacological Properties

The pharmacological applications of benzothiazole and its derivatives, including those structurally similar to 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile, are numerous. These compounds have been identified for their antimicrobial, analgesic, anti-inflammatory, and antitumor activities, among others. Such properties suggest their potential as scaffolds for developing new therapeutic agents, underscoring the importance of their structural features in medicinal chemistry (Sumit et al., 2020).

Potential as Antimicrobial Scaffolds

Benzoxazinoids, which share a structural resemblance with 2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile, have been studied for their antimicrobial activity. These compounds, found in cereals and other plants, exhibit properties that could be leveraged for designing new antimicrobial agents. Their study in the context of wholegrain consumption also highlights the potential health benefits associated with their intake, suggesting a promising avenue for the development of functional food ingredients with health-protecting properties (Adhikari et al., 2015).

Advances in Synthetic Methods

The advancement in synthetic methods, particularly microwave-assisted synthesis, has been notable in the field of benzoxazoles and related compounds. Such techniques offer efficient and speedy generation of these compounds, which are pivotal in drug discovery and development. This highlights the ongoing efforts to explore and optimize the synthesis of biologically active benzoxazoles, potentially leading to new therapeutic leads for various diseases (Seth et al., 2018).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302+H312+H332;H318;H335 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause serious eye damage and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-sulfanylidene-3H-1,3-benzoxazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2OS/c9-4-5-1-2-7-6(3-5)10-8(12)11-7/h1-3H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWNMCPXXCRAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile

Synthesis routes and methods

Procedure details

A mixture of 3-amino-4-hydroxybenzonitrile (50 mg, 0.37 mmol) and potassium O-ethyl-xanthate (65 mg, 0.41 mmol) in pyridine (0.75 mL) was heated at reflux for 2 h. After cooling, the mixture was poured into ice-water. Then concentrated hydrochloric acid (0.2 mL) was added. The solid was collected, washed with water and dried to give 2-thioxo-2,3-dihydro-benzooxazole-5-carbonitrile 30 mg (46%).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
65 mg
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.